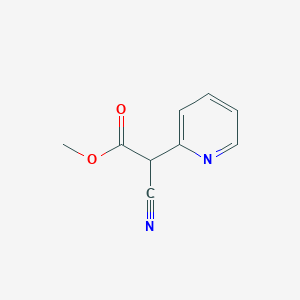

Methyl 2-cyano-2-pyridin-2-ylacetate

Description

Methyl 2-cyano-2-pyridin-2-ylacetate is a specialized organic compound featuring a pyridin-2-yl group and a cyano substituent on the alpha carbon of a methyl acetate backbone. Its inferred molecular formula is C₉H₈N₂O₂, with a calculated molecular weight of 176.17 g/mol (based on constituent atomic masses).

Properties

CAS No. |

22353-56-6 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

methyl 2-cyano-2-pyridin-2-ylacetate |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7(6-10)8-4-2-3-5-11-8/h2-5,7H,1H3 |

InChI Key |

KGUXRSBFGKMZAT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C#N)C1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyano-2-pyridin-2-ylacetate typically involves the cyanoacetylation of pyridine derivatives. One common method includes the reaction of 2-cyanopyridine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of catalysts like Raney nickel can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-2-pyridin-2-ylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include pyridine N-oxides, amines, and various substituted esters, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Methyl 2-cyano-2-pyridin-2-ylacetate has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules with potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of agrochemicals and materials with specific functional properties

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2-pyridin-2-ylacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of receptor activities, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 2-cyano-2-pyridin-2-ylacetate with key analogs, emphasizing molecular features, properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Differences

Methyl 2-Pyridylacetate (C₈H₉NO₂): Lacks the cyano group, reducing electrophilicity. Its smaller molecular weight (151.165 g/mol) and simpler structure make it a versatile ester for coupling reactions .

Ethyl 2-(6-methylpyridin-2-yl)acetate : The ethyl ester and 6-methylpyridine substituent increase hydrophobicity compared to the target compound. This analog’s bulkier structure may influence solubility and reactivity in coordination chemistry .

Methyl 2-cyano-3-phenylacrylate (C₁₁H₉NO₂): Replaces the pyridinyl group with a phenyl ring, shifting applications toward polymer chemistry. The conjugated system enhances UV absorption, useful in materials science .

Methyl 2-(pyridin-2-ylamino)acetate (C₈H₁₀N₂O₂): The amino group introduces nucleophilic character, enabling peptide bond formation or metal chelation, contrasting with the cyano group’s electrophilic nature .

Physical and Chemical Properties

- Solubility: Pyridine derivatives typically exhibit moderate polarity, soluble in polar aprotic solvents (e.g., DMF, DMSO). The cyano group may reduce solubility in aqueous media.

- Stability: Esters with electron-withdrawing groups (e.g., cyano) are prone to hydrolysis under alkaline conditions, necessitating controlled storage (e.g., -20°C, as in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.